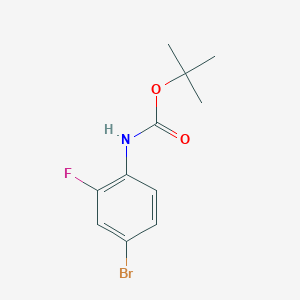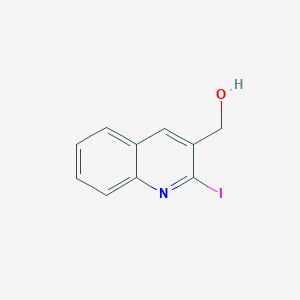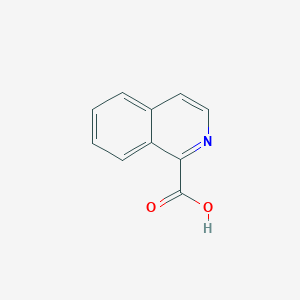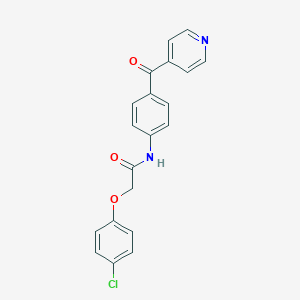![molecular formula C20H14N2 B182638 4-[(E)-2-quinolin-4-ylethenyl]quinoline CAS No. 5428-66-0](/img/structure/B182638.png)
4-[(E)-2-quinolin-4-ylethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-quinolin-4-ylethenyl]quinoline, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of caspase activity and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
4-[(E)-2-quinolin-4-ylethenyl]quinoline acts as a competitive inhibitor of caspase activity by binding to the active site of the enzyme. It blocks the cleavage of caspase substrates, preventing the activation of downstream apoptotic pathways. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to be a reversible inhibitor, with its inhibitory effect being dependent on the concentration of the inhibitor and the substrate.
Biochemical and Physiological Effects:
4-[(E)-2-quinolin-4-ylethenyl]quinoline has a variety of biochemical and physiological effects. It has been shown to prevent apoptosis in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-2-quinolin-4-ylethenyl]quinoline is a potent and selective inhibitor of caspase activity, making it a valuable tool for studying the role of caspases in cellular processes. Its reversible inhibitory effect allows for the modulation of caspase activity in a controlled manner. However, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has limitations in terms of its specificity, as it has been shown to inhibit other proteases in addition to caspases. In addition, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
There are several future directions for 4-[(E)-2-quinolin-4-ylethenyl]quinoline research. One area of interest is the development of 4-[(E)-2-quinolin-4-ylethenyl]quinoline analogs with improved specificity and pharmacokinetic properties. Another area of interest is the use of 4-[(E)-2-quinolin-4-ylethenyl]quinoline in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the role of 4-[(E)-2-quinolin-4-ylethenyl]quinoline in other cellular processes, such as autophagy and necroptosis, warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline involves the reaction of 4-quinolinecarboxaldehyde with 4-chloroaniline to form 4-(4-chlorophenyl)quinoline-2-carbaldehyde. This intermediate is then reacted with 2-(quinolin-4-yl)ethanol in the presence of a base to form 4-[(E)-2-quinolin-4-ylethenyl]quinoline. The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline is a multi-step process that requires careful attention to detail and purification techniques to obtain a pure product.
Applications De Recherche Scientifique
4-[(E)-2-quinolin-4-ylethenyl]quinoline has been widely used in scientific research as a caspase inhibitor. Caspases are a family of cysteine proteases that play a critical role in apoptosis, inflammation, and other cellular processes. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to inhibit caspase-3, -8, and -9 activity, thereby preventing apoptosis in a variety of cell types. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has also been shown to have anti-inflammatory effects by inhibiting caspase-1 activity and reducing the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
5428-66-0 |
|---|---|
Nom du produit |
4-[(E)-2-quinolin-4-ylethenyl]quinoline |
Formule moléculaire |
C20H14N2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
4-[(E)-2-quinolin-4-ylethenyl]quinoline |
InChI |
InChI=1S/C20H14N2/c1-3-7-19-17(5-1)15(11-13-21-19)9-10-16-12-14-22-20-8-4-2-6-18(16)20/h1-14H/b10-9+ |
Clé InChI |
CZRZWBZZWIQLOK-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)


![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)

![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)






